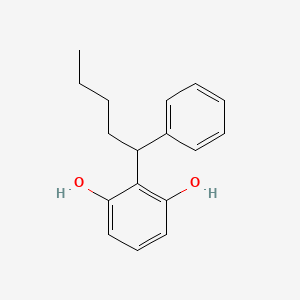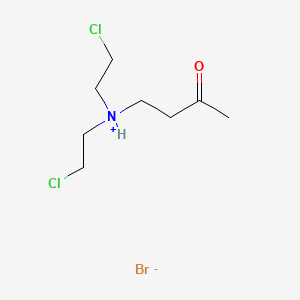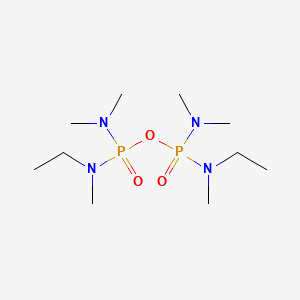
Diethyl-tris(dimethyl)amide of pyrophosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl-tris(dimethyl)amide of pyrophosphoric acid is a complex organophosphorus compound It contains a pyrophosphoric acid core with diethyl and tris(dimethyl)amide groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl-tris(dimethyl)amide of pyrophosphoric acid typically involves the reaction of pyrophosphoric acid with diethylamine and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product quality. The final product is usually purified through techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions: Diethyl-tris(dimethyl)amide of pyrophosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphoric acid derivatives, while substitution reactions can yield various substituted amides.
科学的研究の応用
Diethyl-tris(dimethyl)amide of pyrophosphoric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl-tris(dimethyl)amide of pyrophosphoric acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can affect various biochemical pathways and processes.
類似化合物との比較
- Diethylamide of pyrophosphoric acid
- Dimethylamide of pyrophosphoric acid
- Triethylamide of pyrophosphoric acid
Comparison: Diethyl-tris(dimethyl)amide of pyrophosphoric acid is unique due to the presence of both diethyl and tris(dimethyl)amide groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.
特性
CAS番号 |
63704-62-1 |
|---|---|
分子式 |
C10H28N4O3P2 |
分子量 |
314.30 g/mol |
IUPAC名 |
N-[dimethylamino-[dimethylamino-[ethyl(methyl)amino]phosphoryl]oxyphosphoryl]-N-methylethanamine |
InChI |
InChI=1S/C10H28N4O3P2/c1-9-13(7)18(15,11(3)4)17-19(16,12(5)6)14(8)10-2/h9-10H2,1-8H3 |
InChIキー |
XPDINFYMQPIJDG-UHFFFAOYSA-N |
正規SMILES |
CCN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)

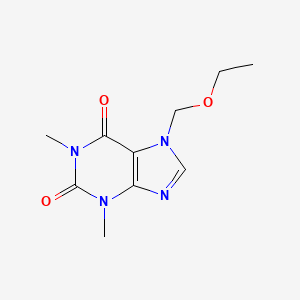
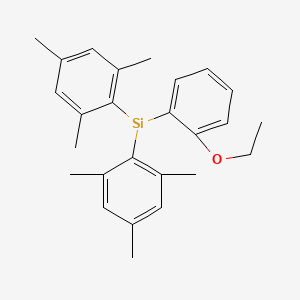

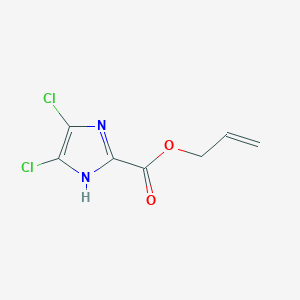
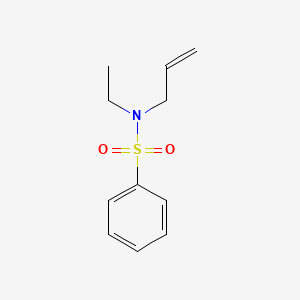
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)

